molecular formula C18H20FN3O B5435276 4-(4-FLUOROBENZYL)-N1-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE

4-(4-FLUOROBENZYL)-N1-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE

Cat. No.: B5435276
M. Wt: 313.4 g/mol
InChI Key: IZJOFRQXAPRFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzyl)-N1-phenyltetrahydro-1(2H)-pyrazinecarboxamide is a synthetic organic compound that features a fluorobenzyl group attached to a pyrazinecarboxamide scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)-N1-phenyltetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of 4-fluorobenzyl bromide from 4-fluorotoluene through bromination.

    Nucleophilic Substitution: The 4-fluorobenzyl bromide is then reacted with a suitable nucleophile, such as a pyrazine derivative, under basic conditions to form the desired intermediate.

    Amidation: The intermediate is then subjected to amidation with phenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-N1-phenyltetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-(4-Fluorobenzyl)-N1-phenyltetrahydro-1(2H)-pyrazinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-N1-phenyltetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazinecarboxamide scaffold provides stability and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the fluorobenzyl group but differs in the amine functionality.

    N1-Phenylpyrazinecarboxamide: Similar pyrazinecarboxamide scaffold but lacks the fluorobenzyl group.

Uniqueness

4-(4-Fluorobenzyl)-N1-phenyltetrahydro-1(2H)-pyrazinecarboxamide is unique due to the combination of the fluorobenzyl group and the pyrazinecarboxamide scaffold, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)18(23)20-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJOFRQXAPRFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.